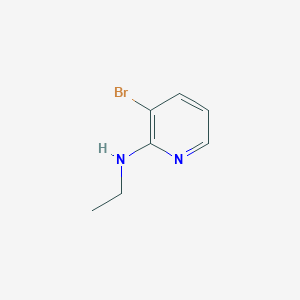

3-Bromo-N-ethylpyridin-2-amine

Übersicht

Beschreibung

3-Bromo-N-ethylpyridin-2-amine is a chemical compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Bromo-N-ethylpyridin-2-amine can be synthesized through a palladium-catalyzed Suzuki cross-coupling reaction. This method involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions . The reaction typically takes place in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like toluene or ethanol. The reaction conditions are generally mild, making this method efficient and environmentally friendly .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki cross-coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, optimizing reaction parameters, such as temperature, pressure, and catalyst concentration, can further improve yield and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-N-ethylpyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of N-ethylpyridin-2-amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

Reduction Reactions: Products include N-ethylpyridin-2-amine and other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 3-Bromo-N-ethylpyridin-2-amine exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating efficacy comparable to standard antibiotics. For instance, studies have shown that derivatives of this compound can inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting potential for development as an antibacterial and antifungal agent .

Pharmacological Properties

The compound is also recognized for its ability to interact with cytochrome P450 enzymes, particularly CYP1A2, which is crucial in drug metabolism. This interaction can influence the pharmacokinetics of co-administered drugs, making it a valuable candidate in pharmacological studies aimed at understanding drug-drug interactions .

Synthesis of Functionalized Pyridines

This compound serves as a versatile building block in the synthesis of various functionalized pyridine derivatives. Its bromine substituent allows for nucleophilic substitution reactions that can lead to the formation of more complex structures. This capability is particularly useful in the development of new therapeutic agents and materials .

Table 1: Synthesis Pathways Using this compound

| Reaction Type | Example Products | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Various alkyl and aryl pyridine derivatives | 60-90 |

| Cross-Coupling Reactions | Aryl-pyridine hybrids | 70-85 |

| Cyclization Reactions | Heterocyclic compounds | 50-75 |

Material Science

In material science, compounds like this compound are explored for their potential as chiral dopants in liquid crystals due to their unique electronic properties. Research has indicated that these compounds can influence the optical characteristics of liquid crystals, leading to advancements in display technologies .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound, against Mycobacterium tuberculosis. The results indicated that this compound showed significant inhibition with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Drug Metabolism Studies

Research on the inhibition of CYP450 enzymes by this compound revealed that it could alter the metabolism of certain drugs, highlighting its potential role in drug formulation and safety assessments .

Wirkmechanismus

The mechanism of action of 3-Bromo-N-ethylpyridin-2-amine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . The presence of the bromine atom and the ethyl group can influence the compound’s binding affinity and specificity, leading to diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-2-methylpyridine: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.

N-Ethylpyridin-2-amine: Lacks the bromine atom, resulting in different chemical properties and reactivity.

2-Aminopyridine: A simpler structure with different reactivity and applications.

Uniqueness

3-Bromo-N-ethylpyridin-2-amine is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, including medicinal chemistry and materials science .

Biologische Aktivität

3-Bromo-N-ethylpyridin-2-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings.

Molecular Formula : C₈H₁₃BrN₂

Molecular Weight : 201.06 g/mol

Appearance : Pale yellow solid, soluble in organic solvents.

The compound features a pyridine ring substituted with a bromine atom at the third position and an ethyl group attached to the nitrogen atom, which enhances its reactivity and potential biological activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It may inhibit cell proliferation by interfering with specific signaling pathways associated with cancer growth. A study highlighted its potential to induce apoptosis in cancer cells, suggesting a mechanism involving the modulation of cell cycle regulators and apoptotic factors.

Antimicrobial Activity

Derivatives of pyridine compounds, including this compound, have demonstrated antimicrobial properties. Preliminary studies suggest that this compound could be effective against various bacterial strains, warranting further investigation into its spectrum of activity and mechanism of action.

Synthesis Methods

The synthesis of this compound typically involves the bromination of N-ethylpyridin-2-amine. Common methods include:

- Electrophilic Bromination : Using bromine or N-bromosuccinimide (NBS) in an organic solvent.

- Nucleophilic Substitution Reactions : Employing various nucleophiles to introduce the bromine atom selectively at the desired position on the pyridine ring.

These methods are favored for their efficiency and ability to yield high purity products.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Study : A research article reported that treatment with this compound led to a significant reduction in cell viability in several cancer cell lines, indicating its potential as an anticancer agent.

- Antimicrobial Study : Another study investigated its antibacterial effects against Staphylococcus aureus and Micrococcus luteus, showing moderate activity that suggests further exploration for therapeutic applications .

- Mechanistic Insights : Research focusing on the compound's mechanism revealed that it may act by disrupting cellular signaling pathways critical for cancer cell survival, thereby promoting apoptosis .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their biological activities:

| Compound Name | IUPAC Name | Similarity Index | Biological Activity |

|---|---|---|---|

| 5-Bromo-N-methylpyridin-2-amine | 5-Bromo-N-methylpyridin-2-amine | 0.95 | Moderate antibacterial activity |

| 4-Bromo-N-methylpyridin-2-amine | 4-Bromo-N-methylpyridin-2-amine | 0.80 | Anticancer properties |

| 3-Bromo-N,N-dimethylpyridin-2-amine | 3-Bromo-N,N-dimethylpyridin-2-amine | 0.95 | Limited studies on biological activity |

Eigenschaften

IUPAC Name |

3-bromo-N-ethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-2-9-7-6(8)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNQFUAUZFXPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572494 | |

| Record name | 3-Bromo-N-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468718-55-0 | |

| Record name | 3-Bromo-N-ethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.